molecular formula C14H14N4O2 B10894673 1-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione

1-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione

Cat. No.: B10894673
M. Wt: 270.29 g/mol
InChI Key: UZBNHBXZYBYTEU-UHFFFAOYSA-N
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Description

1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound featuring a triazole ring and a pyrrole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the reaction of 3-methylbenzylamine with maleic anhydride to form an intermediate, which is then cyclized with 1,2,4-triazole under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated reagents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogenated reagents like bromine in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole-dione structure.

    Reduction: Reduced forms of the triazole and pyrrole rings.

    Substitution: Halogenated triazole derivatives.

Scientific Research Applications

1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrrole-dione structure may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both the triazole and pyrrole-dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

1-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H14N4O2/c1-10-3-2-4-11(7-10)8-17-9-15-14(16-17)18-12(19)5-6-13(18)20/h2-4,7,9H,5-6,8H2,1H3

InChI Key

UZBNHBXZYBYTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)N3C(=O)CCC3=O

Origin of Product

United States

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